molecular formula C13H14N2O3 B13684918 2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid

Cat. No.: B13684918
M. Wt: 246.26 g/mol
InChI Key: DOGKMLPICMLUHK-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid is an organic compound with a complex structure that includes an imidazole ring substituted with an ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethoxyphenyl)-1H-imidazole-4-carboxylic Acid: Lacks the methyl group on the imidazole ring.

Uniqueness

2-(4-Ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-3-18-10-6-4-9(5-7-10)12-14-8(2)11(15-12)13(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

DOGKMLPICMLUHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)O

Origin of Product

United States

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